Cas no 13599-33-2 (1H-Pyrazole,5-(2-furanyl)-4,5-dihydro-3-methyl-)

1H-Pyrazole,5-(2-furanyl)-4,5-dihydro-3-methyl- structure
13599-33-2 structure
Product Name:1H-Pyrazole,5-(2-furanyl)-4,5-dihydro-3-methyl-
CAS No:13599-33-2
MF:C8H10N2O
MW:150.177801609039
CID:194991
PubChem ID:98366
Update Time:2025-04-19

1H-Pyrazole,5-(2-furanyl)-4,5-dihydro-3-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole,5-(2-furanyl)-4,5-dihydro-3-methyl-
    • 5-(2-furyl)-4,5-dihydro-3-methyl-1H-pyrazole
    • 5-(furan-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole
    • 3-methyl-5-(2-furyl)-4,5-dihydro-1H-pyrazole
    • 3-Methyl-5-< furyl-(2)> -pyrazolin
    • 5-(2-furyl)-3-methyl-4,5-dihydro-1h-pyrazole
    • 5-[2]Furyl-3-methyl-4,5-dihydro-1H-pyrazol
    • 5-[2]furyl-3-methyl-4,5-dihydro-1H-pyrazole
    • 5-furan-2-yl-3-methyl-4,5-dihydro-1H-pyrazole
    • AC1L4048
    • AC1Q4UCL
    • AG-D-73516
    • AR-1G5041
    • CTK4C0105
    • EINECS 237-076-1
    • NSC113480
    • 5-(2-Furanyl)-4,5-dihydro-3-methyl-1H-pyrazole
    • DTXSID001246219
    • 13599-33-2
    • NSC 113480
    • 3-methyl-5-(2-furyl)-1h-pyrazoline
    • NSC-113480
    • NS00052469
    • Inchi: 1S/C8H10N2O/c1-6-5-7(10-9-6)8-3-2-4-11-8/h2-4,7,10H,5H2,1H3
    • InChI Key: POVUPBQCSNLILG-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C1CC(C)=NN1

Computed Properties

  • Exact Mass: 150.0794
  • Monoisotopic Mass: 150.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 37.5Ų

Experimental Properties

  • Density: 1.25
  • Boiling Point: 245.2°Cat760mmHg
  • Flash Point: 102.1°C
  • Refractive Index: 1.615
  • PSA: 37.53
  • LogP: 1.45430
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